2-Bromo-4-(sec-butyl)phenol

Description

Contextual Significance of Halogenated Phenolic Compounds in Chemical Research

Substituted phenols are a class of organic molecules that are fundamental to human health, agriculture, and a wide array of synthetic materials. oregonstate.edu The characteristics of these phenolic molecules are significantly shaped by the nature and position of the substituents on the phenolic ring. oregonstate.edu Halogenated phenolic compounds, a subset of substituted phenols, are of considerable interest in chemical research. Their unique structural and chemical properties make them highly valuable in the fields of medicinal chemistry and materials science. rsc.org

The introduction of a halogen, such as bromine, to a phenol (B47542) can alter its electronic properties, reactivity, and biological activity. This has led to the investigation of halogenated phenols in various applications. For instance, they can serve as precursors for organophotoredox catalysts, which are instrumental in visible-light-driven chemical transformations. acs.org In medicinal chemistry, these compounds can act as scaffolds for the development of new therapeutic agents. Research has indicated that certain halogenated phenols exhibit antimicrobial properties. ontosight.ai Furthermore, substituted phenols are integral to many agrochemicals and are key substructures in both biological polymers like lignin (B12514952) and man-made polymers such as phenolic resins. oregonstate.edu

Structural Characteristics and Isomerism within Bromophenol Chemistry

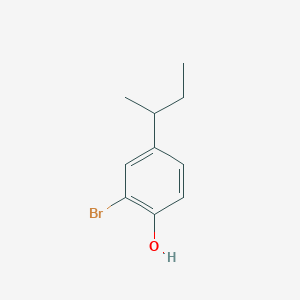

The compound 2-Bromo-4-(sec-butyl)phenol is defined by its specific molecular architecture. The core of the molecule is a phenol group, which consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. The substitution pattern is what distinguishes this particular compound. A bromine atom is attached at the 2-position (ortho to the hydroxyl group), and a sec-butyl group [-CH(CH₃)CH₂CH₃] is attached at the 4-position (para to the hydroxyl group). nih.gov

Isomerism is a key concept in the chemistry of bromophenols. The positions of the bromine atom(s) and other substituents on the phenol ring can vary, leading to a number of positional isomers. For a simple monobromophenol, three positional isomers exist: 2-bromophenol, 3-bromophenol, and 4-bromophenol. In the case of this compound, the specific placement of the bromine and sec-butyl groups is crucial to its identity and chemical behavior. The synthesis of phenols with precise control over the regiochemistry of substituents is a significant area of interest for organic, medicinal, and polymer chemists. oregonstate.edu

| Property | Value |

| IUPAC Name | 2-bromo-4-butan-2-ylphenol nih.gov |

| Molecular Formula | C₁₀H₁₃BrO nih.gov |

| Molecular Weight | 229.11 g/mol nih.gov |

| CAS Number | 63762-55-0 nih.gov |

| InChI Key | ZAINGYFRUOVIGY-UHFFFAOYSA-N |

Current Research Landscape and Academic Interest in this compound

The academic interest in this compound primarily revolves around its utility in chemical synthesis and its potential biological activities. It is recognized as a valuable intermediate or building block for the synthesis of more complex organic molecules.

A notable application of this compound is in medicinal chemistry, where it serves as a scaffold for creating new therapeutic agents. The unique structural features of this compound allow for chemical modifications that can enhance pharmacological properties. For example, studies have suggested that the compound possesses antimicrobial activity against various bacterial strains, with evaluations of its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli. The bromine atom and the phenolic hydroxyl group are key to its reactivity, enabling it to participate in reactions such as electrophilic aromatic substitution, oxidation, and reduction.

In terms of synthesis, a common laboratory preparation involves the bromination of 4-sec-butylphenol (B1210997). A typical procedure dissolves 4-sec-butylphenol in a solvent like chloroform (B151607), followed by the addition of bromine. The reaction is stirred at room temperature, and after workup, this compound is obtained. This accessibility makes it a useful starting material for further chemical exploration. While research focusing exclusively on this compound is not as extensive as for some of its isomers, its role as a precursor and a molecule with potential bioactivity continues to warrant academic attention.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAINGYFRUOVIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586393 | |

| Record name | 2-Bromo-4-(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-55-0 | |

| Record name | 2-Bromo-4-(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Sec Butyl Phenol and Analogues

Electrophilic Aromatic Bromination Strategies for Phenolic Systems

Electrophilic aromatic substitution is a cornerstone reaction for the functionalization of aromatic rings like phenol (B47542). The hydroxyl group of phenol is a potent activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

Regioselective Bromination of 4-(sec-butyl)phenol Precursors

The direct bromination of 4-(sec-butyl)phenol is the most straightforward route to 2-Bromo-4-(sec-butyl)phenol. In the 4-(sec-butyl)phenol precursor, the para position is occupied by the sec-butyl group. Consequently, the activating hydroxyl group directs the incoming bromine electrophile exclusively to the ortho positions (C2 and C6). The primary challenge in this synthesis is to achieve selective mono-bromination at the C2 position while preventing the formation of the di-brominated byproduct, 2,6-dibromo-4-(sec-butyl)phenol.

The regioselectivity of electrophilic aromatic bromination is a well-studied area. nih.gov Achieving high selectivity often depends on the choice of brominating agent, solvent, and reaction temperature. orgsyn.org For instance, the bromination of the closely related 4-tert-butylphenol (B1678320) with elemental bromine in dichloromethane (B109758) at 0°C has been shown to selectively form the 2-bromo-4-tert-butylphenol (B1265803) product with high conversion and selectivity. finechemicals.com.cn The use of non-polar solvents and low temperatures generally helps to control the reactivity of bromine and minimize over-bromination. youtube.com Furthermore, zeolites and other structured catalysts can induce high para-selectivity in electrophilic bromination, though for a para-substituted substrate, this translates to controlling ortho-substitution. nih.gov

Utilization of Specific Brominating Agents (e.g., N-Bromosuccinimide)

The choice of brominating agent is critical in controlling the outcome of the reaction. While elemental bromine (Br₂) is a common and powerful brominating agent, its high reactivity can lead to polybromination, especially with highly activated rings like phenols. mdpi.com

N-Bromosuccinimide (NBS) is a widely used alternative that serves as a milder and more selective source of electrophilic bromine. wikipedia.org It is particularly useful for the mono-bromination of electron-rich aromatic compounds, including phenols. wikipedia.orgrsc.org The reaction mechanism when using NBS can proceed via an electrophilic aromatic substitution pathway. rsc.org The selectivity of NBS can be further tuned by the reaction conditions. For example, using dimethylformamide (DMF) as a solvent can enhance para-selectivity. wikipedia.org In the case of 4-(sec-butyl)phenol, this would translate to controlled ortho-bromination.

The reactivity of NBS can be significantly enhanced by the presence of an acid catalyst. The use of sulfuric acid (H₂SO₄) with NBS in acetonitrile (B52724) has been developed as a convenient and rapid method for the regioselective mono-bromination of phenol derivatives, affording products in good to excellent yields. tandfonline.com The proposed mechanism suggests that the acid protonates the NBS, creating a more polarized N-Br bond and a more reactive brominating species. tandfonline.com Similarly, para-toluenesulfonic acid (p-TsOH) has been used to catalyze the ortho-bromination of para-substituted phenols with NBS, achieving high yields in short reaction times in polar protic solvents like methanol. nih.gov

Below is a table comparing common bromination systems for phenolic compounds.

Table 1: Comparison of Brominating Agents for Phenolic Systems

| Brominating Agent/System | Solvent(s) | Typical Conditions | Selectivity Notes | Citations |

|---|---|---|---|---|

| Br₂ (Bromine) | Carbon Disulfide (CS₂), Chloroform (B151607) | Low temperature (e.g., <5°C) | Can lead to polybromination; selectivity is solvent and temperature-dependent. | orgsyn.orggoogle.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN), Methanol | Room temperature, often with an acid catalyst | Generally provides better mono-selectivity than Br₂. | wikipedia.orgtandfonline.comnih.gov |

| NBS / H₂SO₄ | Acetonitrile (CH₃CN) | Room temperature, short reaction times (2-3 h) | High regioselectivity for mono-bromination. | tandfonline.com |

| NBS / p-TsOH | Methanol, Ethyl Acetate (B1210297) | Room temperature, short reaction times (15-20 min) | Excellent selectivity for mono ortho-bromination of para-substituted phenols. | nih.gov |

Alkylation Reactions in the Preparation of sec-Butyl Phenols

The synthesis of the precursor, 4-(sec-butyl)phenol, is typically achieved through the Friedel-Crafts alkylation of phenol. This reaction involves treating phenol with a sec-butylating agent in the presence of an acid catalyst. Common sec-butylating agents include mixed butenes (1-butene, cis/trans-2-butene), 2-butanol, or 2-halobutanes. google.com

The key to this synthesis is the choice of catalyst, which influences both the reaction rate and the regioselectivity (ortho- vs. para-alkylation).

Aluminum-Based Catalysts : Aluminum phenoxide, prepared from phenol and aluminum metal, is a classic catalyst for the ortho-alkylation of phenols. google.com Other aluminum compounds have also been patented for preparing o-sec-butyl phenol from phenol and mixed butenes. google.com

Zeolites and Mesoporous Materials : Solid acid catalysts like large-pore zeolites and mesoporous molecular sieves (e.g., AlMCM-41) are effective for the liquid-phase and vapor-phase tert-butylation of phenol, and similar principles apply to sec-butylation. nih.gov These catalysts are often favored for their ease of separation and potential for regeneration.

Ionic Liquids and Deep Eutectic Solvents : More modern catalytic systems include Brønsted acidic ionic liquids and deep eutectic solvents. nih.govacs.org These can serve as both the catalyst and the solvent, offering efficient and recyclable systems for the alkylation of phenol under mild conditions. acs.org For example, a deep eutectic solvent composed of choline (B1196258) bisulfate and p-toluenesulfonic acid has been shown to be an effective catalyst for the alkylation of phenol. acs.org

Optimizing reaction conditions such as temperature, pressure, and the molar ratio of phenol to the alkylating agent is crucial for maximizing the yield of the desired para-substituted product, 4-(sec-butyl)phenol, over the ortho-isomer and poly-alkylated byproducts. google.comgoogle.com

Table 2: Catalytic Systems for the Alkylation of Phenol

| Catalyst Type | Example Catalyst | Alkylating Agent | Key Advantages | Citations |

|---|---|---|---|---|

| Aluminum Compound | Aluminum Phenoxide | Butylene | High yield for ortho-alkylation. | google.com |

| Lewis/Brønsted Acid | [HIMA]OTs (Ionic Liquid) | tert-Butyl alcohol | Efficient, recyclable, establishes kinetic/thermodynamic parameters. | nih.gov |

| Deep Eutectic Solvent | Choline bisulfate / p-TsOH | tert-Butyl alcohol | High conversion under very mild conditions (30°C). | acs.org |

Derivatization Approaches from Related Brominated Phenol Intermediates

An alternative to direct synthesis involves the derivatization of existing brominated phenolic compounds. Structural derivatization is a fundamental strategy in medicinal chemistry and materials science to modify the properties of a parent compound. nih.gov

This can be achieved through several pathways:

Modification of the Phenolic Hydroxyl Group : The hydroxyl group can be converted into other functional groups, such as esters or ethers, after the bromination and alkylation steps are complete. libretexts.org For instance, acetylation is a common derivatization reaction for hydroxyl compounds. scielo.org.za

Introduction of Additional Functional Groups : After the synthesis of this compound, further electrophilic substitution could introduce other groups (e.g., nitro, acyl) onto the ring, although the ring is now less activated due to the presence of the deactivating bromine atom.

Synthesis from a Different Precursor : It is theoretically possible to start with a different brominated phenol, for example, 2-bromophenol, and subsequently introduce the sec-butyl group at the para-position. However, this can be challenging as the bromine atom is a deactivating group and may lead to a mixture of isomers. A more complex route could involve the dealkylation of a poly-alkylated bromophenol, such as the removal of a tert-butyl group via a trans-tert-butylation reaction to yield a different alkylated phenol. finechemicals.com.cn

Classical derivatization strategies on the phenolic ring can sometimes suffer from poor regioselectivity, as both the ortho and para positions are activated by the hydroxyl group. nih.gov Therefore, advanced strategies that regioselectively activate specific C-H bonds are increasingly being applied in the selective derivatization of natural and synthetic phenols. nih.gov

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysts play a pivotal role in nearly all stages of the synthesis of this compound, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

In the alkylation step , as detailed in section 2.2, catalysts are essential. The choice between homogeneous catalysts like aluminum compounds or ionic liquids and heterogeneous catalysts like zeolites depends on the desired product (ortho vs. para), process conditions, and the need for catalyst recovery and reuse. google.comnih.gov For industrial applications, processes that allow for the catalyst to be easily separated and recycled are highly desirable.

In the bromination step , while the reaction can proceed without a catalyst, efficiency and selectivity are greatly improved with one. As discussed in section 2.1.2, Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids can activate NBS, leading to significantly faster and more regioselective mono-bromination. tandfonline.comnih.gov For instance, p-TsOH (10 mol%) can reduce the reaction time for the ortho-bromination of a para-substituted phenol from 30 hours to just 15-20 minutes. nih.gov Another novel system involves using a combination of PIDA (phenyliodine diacetate) and AlBr₃, which forms a highly reactive I(iii)-based brominating reagent, allowing for the efficient bromination of phenols under very mild conditions. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing waste and reaction time. Academic and patent literature provides specific examples of how these conditions are fine-tuned.

For the bromination of a 4-alkylphenol , a study on 4-tert-butylphenol provides a well-optimized "one-pot" process. The conditions were identified as reacting 4-tert-butylphenol with bromine at 0°C in dichloromethane, which resulted in a 96.5% conversion of the starting material with a 99.6% selectivity for the desired 2-bromo-4-tert-butylphenol product. finechemicals.com.cn

For NBS-mediated bromination , research has demonstrated the dramatic effect of solvent and catalyst choice. The reaction of a para-substituted phenol with NBS and p-TsOH in ethyl acetate gave a 58% yield after 30 hours. nih.gov By switching the solvent to ACS-grade methanol, the reaction was complete in just 15-20 minutes with yields greater than 86%, highlighting a significant rate acceleration in the polar protic solvent. nih.gov

In the alkylation of phenol to produce sec-butyl phenols, patent literature details the optimization of process variables. One method describes reacting phenol and mixed butenes at a molar ratio between 1:0.2 and 1:0.6. google.com The reaction temperature is maintained between 120°C and 280°C for a duration of 1 to 5.5 hours to achieve a high yield of o-sec-butyl phenol (88.7% total recovery in one example). google.com Another process for preparing p-bromophenol specifies controlling the temperature to below -5°C during the addition of bromine, followed by a 90-minute stirring period to ensure high product quality and yield without the need for extensive purification. google.com

These examples underscore the importance of systematically varying parameters such as temperature, solvent, catalyst loading, and reactant ratios to achieve an efficient and selective synthesis.

Chemical Transformations and Reactivity Profile of 2 Bromo 4 Sec Butyl Phenol

Investigation of Electrophilic and Nucleophilic Substitution Reaction Pathways

Electrophilic Aromatic Substitution:

The phenol (B47542) ring of 2-Bromo-4-(sec-butyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. In the case of this compound, the hydroxyl group's activating effect is complemented by the ortho- and para-directing influence of the sec-butyl group. However, the existing bromine atom at the 2-position and the sec-butyl group at the 4-position sterically hinder and electronically influence further substitution.

A common electrophilic substitution reaction for phenols is bromination. The synthesis of this compound itself is an example of such a reaction, starting from 4-sec-butylphenol (B1210997). In a typical laboratory synthesis, 4-sec-butylphenol is dissolved in chloroform (B151607) and treated with bromine. The reaction proceeds at room temperature, and after workup, yields this compound. This demonstrates the facility of electrophilic substitution on the activated phenol ring.

Further electrophilic substitution on this compound would likely occur at the remaining vacant ortho position (position 6) to the hydroxyl group. Reactions such as nitration or sulfonation would be expected to yield the corresponding 2-bromo-4-sec-butyl-6-nitrophenol or 2-bromo-4-sec-butyl-6-phenolsulfonic acid, respectively. The conditions for these reactions would need to be carefully controlled to prevent oxidation of the phenol ring.

Nucleophilic Substitution:

Direct nucleophilic substitution of the bromine atom on the aromatic ring of this compound is generally difficult under standard conditions. Aryl halides are typically unreactive towards nucleophilic attack unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions. In this compound, the hydroxyl and sec-butyl groups are electron-donating, which disfavors nucleophilic aromatic substitution.

However, under forcing conditions, such as high temperatures and pressures, or through the use of specific catalysts (e.g., copper-based catalysts in Ullmann-type reactions), the bromine atom could potentially be substituted by nucleophiles such as amines, alkoxides, or cyanides.

Nucleophilic substitution at the phenolic hydroxyl group is also a possibility. The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with electrophiles, such as alkyl halides, in Williamson ether synthesis to form the corresponding ether. For example, reaction with methyl iodide would yield 2-bromo-4-sec-butyl-1-methoxybenzene.

Influence of Bromine and sec-Butyl Group Substitution on Aromatic Reactivity

The presence of the bromine atom and the sec-butyl group significantly modulates the reactivity of the aromatic ring in this compound.

Bromine Atom: The bromine atom is an electron-withdrawing group through its inductive effect, which slightly deactivates the ring towards electrophilic attack. However, it is also an ortho-, para-director due to the resonance effect of its lone pairs of electrons. In this compound, the bromine is located at an ortho position to the strongly activating hydroxyl group, and its deactivating effect is largely overcome. The bromine atom does, however, provide steric hindrance to substitution at the adjacent positions.

sec-Butyl Group: The sec-butyl group is an electron-donating group through its inductive effect, which further activates the ring towards electrophilic substitution. It is also an ortho-, para-director. Being a bulky group, it exerts significant steric hindrance, particularly at the positions ortho to it (positions 3 and 5). This steric hindrance, combined with the electronic directing effects, reinforces the preference for substitution at the 6-position.

The combined electronic and steric effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| -OH | 1 | Activating (electron-donating) | Moderate | Ortho, Para |

| -Br | 2 | Deactivating (inductive), Activating (resonance) | Moderate | Ortho, Para |

| -sec-Butyl | 4 | Activating (electron-donating) | Bulky | Ortho, Para |

Oxidative Chemistry and Radical Scavenging Mechanisms in Chemical Systems

Phenolic compounds, including this compound, are known for their antioxidant properties, which are attributed to their ability to act as radical scavengers. The mechanism of radical scavenging by phenols typically involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring.

The presence of electron-donating groups, such as the sec-butyl group, on the aromatic ring can enhance the radical scavenging activity of phenols by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups can have a more complex effect. While no specific studies on the radical scavenging activity of this compound were found, research on other bromophenols suggests that they can exhibit significant radical scavenging capabilities. For instance, some highly brominated phenols isolated from marine red algae have shown moderate to potent radical scavenging activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. nih.gov

The proposed mechanism for the radical scavenging activity of this compound would involve the following steps:

Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen to a free radical (R•), forming a stable molecule (RH) and a phenoxyl radical.

Stabilization of the Phenoxyl Radical: The resulting phenoxyl radical of this compound is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and influenced by the bromine and sec-butyl substituents.

The potential for oxidative coupling reactions also exists. Under certain oxidative conditions, the phenoxyl radicals can couple with each other to form dimeric and polymeric products.

Strategies for Functional Group Transformations and Derivatization

The functional groups of this compound, namely the hydroxyl group and the bromine atom, provide avenues for various derivatization strategies to modify its chemical properties.

Derivatization of the Hydroxyl Group:

Etherification: As mentioned earlier, the hydroxyl group can be converted into an ether through the Williamson ether synthesis. This would involve deprotonation with a base followed by reaction with an alkyl halide.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield 2-bromo-4-sec-butylphenyl acetate (B1210297).

Conversion to a Sulfonate Ester: Reaction with a sulfonyl chloride, such as tosyl chloride, in the presence of a base like pyridine (B92270) would form a tosylate ester. Tosylates are excellent leaving groups and can be used to introduce other functional groups through nucleophilic substitution.

Derivatization involving the Bromine Atom:

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds. For example, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl compound.

Lithiation and Grignard Formation: The bromine atom could potentially be exchanged with lithium using an organolithium reagent, or used to form a Grignard reagent by reacting with magnesium metal. The resulting organometallic species are strong nucleophiles and can react with a wide range of electrophiles to introduce new functional groups.

The following table summarizes some potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Hydroxyl | Etherification | Base, Alkyl Halide | Ether |

| Hydroxyl | Esterification | Acyl Chloride/Anhydride, Base | Ester |

| Bromine | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Biaryl |

| Bromine | Grignard Formation | Mg, Ether | Grignard Reagent |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-Bromo-4-(sec-butyl)phenol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound is predicted to exhibit a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the phenolic ring. The proton ortho to the hydroxyl group and meta to the bromine atom is expected to appear as a doublet. The proton meta to the hydroxyl group and ortho to the bromine is also anticipated to be a doublet, while the proton between the bromine and the sec-butyl group would likely present as a doublet of doublets due to coupling with the other two aromatic protons.

The sec-butyl group protons would give rise to a series of signals in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the aromatic ring is expected to be a multiplet. The methylene protons (CH₂) will likely appear as a multiplet due to diastereotopicity and coupling with both the methine and methyl protons. The two methyl groups (CH₃) of the sec-butyl substituent are diastereotopic and therefore expected to be chemically non-equivalent, potentially giving rise to two distinct signals, likely triplets or doublets depending on the coupling patterns. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (ortho to OH) | 6.8 - 7.2 | d | 8.0 - 9.0 |

| Aromatic H (ortho to Br) | 7.2 - 7.5 | d | 2.0 - 3.0 |

| Aromatic H (meta to OH, Br) | 7.0 - 7.3 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| sec-Butyl CH | 2.5 - 3.0 | m | - |

| sec-Butyl CH₂ | 1.4 - 1.7 | m | - |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | t | 7.0 - 8.0 |

| sec-Butyl CH₃ (internal) | 1.1 - 1.3 | d | 6.0 - 7.0 |

| Phenolic OH | 4.5 - 5.5 | br s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming the solvent does not obscure any peaks. The carbon atom bearing the hydroxyl group (C-OH) is expected to be the most downfield of the aromatic signals, while the carbon atom bonded to the bromine (C-Br) will also be significantly deshielded. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region.

The four carbons of the sec-butyl group will appear in the aliphatic region of the spectrum. The methine carbon directly attached to the aromatic ring will be the most downfield of this group. The methylene carbon and the two methyl carbons will have characteristic upfield chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 |

| C-Br | 110 - 115 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 128 - 138 |

| Aromatic C-H | 115 - 125 |

| C-sec-butyl | 140 - 145 |

| sec-Butyl CH | 35 - 45 |

| sec-Butyl CH₂ | 25 - 35 |

| sec-Butyl CH₃ (terminal) | 10 - 15 |

| sec-Butyl CH₃ (internal) | 15 - 25 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis of this compound, the compound would first be separated from a mixture by gas chromatography based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer. The resulting mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for alkylphenols include cleavage of the alkyl chain. For this compound, a significant fragment would be expected from the loss of a propyl radical (C₃H₇) via benzylic cleavage, resulting in a prominent peak. Loss of an ethyl radical (C₂H₅) is another plausible fragmentation pathway.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that results in significant fragmentation, providing a detailed fingerprint of the molecule. The EIMS spectrum of this compound is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar abundance, confirming the presence of one bromine atom.

The base peak in the spectrum is likely to result from the benzylic cleavage of the sec-butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation. Another significant fragmentation would be the loss of the entire sec-butyl group (•C₄H₉). Further fragmentation of the aromatic ring and loss of the bromine atom or HBr could also be observed.

Predicted EIMS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular ion (M⁺, M+2⁺) |

| 200/202 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 185/187 | [M - C₃H₇]⁺ | Loss of a propyl radical (likely base peak) |

| 171/173 | [M - C₄H₉]⁺ | Loss of the sec-butyl radical |

| 149 | [M - Br]⁺ | Loss of a bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: Predicted m/z values are based on the most common isotopes. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding.

The C-H stretching vibrations of the aromatic ring and the sec-butyl group would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) is anticipated to be in the 1200-1300 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2970 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Note: Predicted frequencies are based on characteristic group frequencies and data from similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its phenolic hydroxyl group, the sec-butyl substituent, and the carbon-bromine bond on the aromatic ring.

The key vibrational modes for this compound are:

O-H Stretching: The hydroxyl (-OH) group of the phenol gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between phenol molecules. docbrown.infolibretexts.orgblogspot.comadichemistry.com In a diluted solution using a non-polar solvent, a sharper, "free" O-H stretching band may be observed around 3610 cm⁻¹. blogspot.com

C-H Stretching: The aliphatic C-H stretching vibrations from the sec-butyl group appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring result in several bands of variable intensity in the 1440-1600 cm⁻¹ region. docbrown.info

C-O Stretching: The C-O stretching vibration of the phenolic group is typically found in the 1260-1200 cm⁻¹ range. adichemistry.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond on the aromatic ring is expected to produce a strong absorption at lower frequencies, generally in the 510-650 cm⁻¹ range. blogspot.com This absorption falls within the fingerprint region of the spectrum, which contains many complex vibrations. blogspot.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | ~3000-3100 | Medium to Weak |

| Aliphatic C-H (sec-butyl) | C-H Stretch | 2850-3000 | Strong |

| Aromatic Ring | C=C Stretch | 1440-1600 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200-1260 | Strong |

| Aryl Halide | C-Br Stretch | 510-650 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. ksu.edu.sa

For this compound, the following Raman signals would be expected:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring typically gives a strong and sharp signal around 1000 cm⁻¹. Other aromatic ring vibrations are also prominent in the 1300-1600 cm⁻¹ region. uliege.be

C-Br Stretching: The C-Br stretching vibration, which is often weak in the IR spectrum of aryl halides, can be more readily observed in the Raman spectrum, typically in the 500-700 cm⁻¹ range. horiba.com

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the sec-butyl group are also visible in the Raman spectrum.

Raman spectroscopy is particularly useful for studying homo-nuclear bonds, such as the C=C bonds in the aromatic ring, which often produce strong Raman signals. ksu.edu.sa

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophore in this compound is the substituted benzene ring.

The electronic spectrum of phenols and their derivatives typically exhibits two main absorption bands in the UV region due to π → π* transitions of the aromatic ring. truman.edu For phenol itself, these bands appear around 210 nm and 270 nm. slideshare.net The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

Bathochromic Shift: The hydroxyl (-OH), sec-butyl (-CH(CH₃)C₂H₅), and bromo (-Br) groups are all auxochromes, which are substituents that can shift the λmax to longer wavelengths (a bathochromic or red shift). fiveable.me This is due to their ability to donate electron density to the aromatic ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me

Effect of pH: The UV-Vis spectrum of phenols is often pH-dependent. In basic solutions, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a more significant bathochromic shift. fiveable.me

The expected UV absorption maxima for this compound would be shifted to longer wavelengths compared to unsubstituted benzene, likely appearing in the 270-290 nm range.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edurigaku.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. carleton.edu It also reveals information about the crystal packing, intermolecular interactions (such as hydrogen bonding), and the absolute configuration of chiral molecules. rigaku.com

For this compound, a successful single-crystal X-ray analysis would reveal:

The precise geometry of the benzene ring and the conformation of the sec-butyl group.

The exact bond lengths of C-Br, C-O, and C-C bonds.

The planarity of the phenol ring.

The nature of the intermolecular hydrogen bonding involving the phenolic hydroxyl group.

To perform this analysis, a single crystal of high quality and suitable size is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. carleton.edu

Powder X-ray Diffraction (as applicable for related compounds)

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be a valuable alternative for structural analysis of organic compounds. jst.go.jpresearchgate.net PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

While generally more challenging for organic molecules due to their often larger unit cells and lower symmetry, modern computational methods have made it increasingly possible to solve crystal structures from powder data. jst.go.jpicdd.comaip.org The PXRD pattern is unique for a specific crystalline phase and can be used for:

Phase Identification: Identifying the crystalline form of the compound.

Polymorphism Studies: Distinguishing between different crystalline polymorphs.

Determination of Unit Cell Parameters: Indexing the diffraction peaks can provide the dimensions of the unit cell.

Structure Solution and Refinement: In favorable cases, the full crystal structure can be determined and refined using techniques like the Rietveld method. icdd.com

PXRD is a powerful tool for characterizing the solid-state properties of materials when single crystals are unavailable. researchgate.net

Elemental Compositional Analysis

The elemental composition of this compound has been determined through computational analysis based on its molecular formula. nih.govchemicalbook.com The established molecular formula for this compound is C₁₀H₁₃BrO. nih.govchemicalbook.com This formula indicates that each molecule of this compound contains 10 carbon atoms, 13 hydrogen atoms, one bromine atom, and one oxygen atom.

The molecular weight of the compound is calculated to be approximately 229.11 g/mol . nih.govchemicalbook.com From the molecular formula and the atomic weights of the constituent elements, the percentage composition can be derived. This analysis is fundamental in confirming the identity of the compound and ensuring its purity.

Detailed research findings regarding the elemental composition are summarized in the following table:

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.43% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.72% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.87% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.98% |

The data presented in this table is crucial for the verification of the compound's structure and is a standard component of its comprehensive chemical characterization.

Computational and Theoretical Investigations of 2 Bromo 4 Sec Butyl Phenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the most stable three-dimensional structure of molecules.

Molecular Geometry and Conformational Analysis

A full geometry optimization of 2-Bromo-4-(sec-butyl)phenol would be the first step in a computational study. This would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the lowest energy arrangement, or ground-state geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For the sec-butyl group, a conformational analysis would be necessary to identify the different possible spatial orientations (rotamers) and determine their relative energies to find the most stable conformer.

Vibrational Frequency Calculations and Simulated Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, bending of C-H bonds, or vibrations of the aromatic ring. Comparing the simulated spectra with experimental data, if available, can help to validate the accuracy of the computational method and the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential. Red regions typically represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). An MEP map for this compound would highlight the electron-rich oxygen atom of the hydroxyl group and potentially electron-deficient regions on the hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties of a molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method can predict the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. By mapping properties onto this unique molecular surface, one can analyze the types and relative importance of different interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For this compound, this analysis would reveal how molecules interact with each other in a crystal lattice, highlighting the roles of the hydroxyl group, the bromine atom, and the hydrocarbon portions of the molecule.

While the specific data for this compound is not available, the methodologies described provide a clear path for future research to characterize this compound's physicochemical properties from a theoretical perspective.

Research Applications and Broader Scientific Context

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

2-Bromo-4-(sec-butyl)phenol serves as a valuable intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The presence of three distinct functional elements on the phenol (B47542) ring—the hydroxyl group, the bromine atom, and the sec-butyl group—allows for a variety of chemical transformations. The hydroxyl group can undergo etherification or esterification, while the bromine atom is susceptible to substitution or coupling reactions, such as Suzuki or Heck coupling. The position of these groups on the aromatic ring directs further electrophilic substitution reactions.

The synthesis of brominated phenols often involves the direct bromination of the corresponding phenol. For instance, the bromination of 4-substituted phenols is a common method to produce 2-bromo-4-substituted phenols, which are key intermediates in the synthesis of various chemicals and drugs. quickcompany.in The general process for synthesizing related compounds, such as 2-bromo-4-methyl phenol, involves brominating the parent phenol in a solvent, sometimes in the presence of a Lewis acid catalyst to improve selectivity. quickcompany.in Similarly, methods for producing other 2-bromo-4-chloro substituted phenols have been patented, highlighting the industrial importance of this class of compounds as synthetic intermediates. google.com

Table 1: Key Reactions Involving Bromophenol Intermediates

| Reaction Type | Reagents/Conditions | Product Type | Synthetic Utility |

|---|---|---|---|

| Bromination | Bromine, Acetic Acid | 2-Bromo-4-substituted phenol | Creation of the key intermediate |

| Etherification | Alkyl halide, Base | Phenolic ether | Modification of the hydroxyl group |

| Cross-Coupling | Boronic acid, Palladium catalyst | Biphenyl derivative | Carbon-carbon bond formation |

| Nitration | Nitric acid, Sulfuric acid | Nitrophenol derivative | Introduction of a nitro group for further functionalization |

Utility in Materials Science: Stabilizers in Polymers and Resins

Phenolic compounds, particularly those with bulky alkyl groups (hindered phenols), are widely recognized for their antioxidant properties and are frequently used as stabilizers in polymers and resins to prevent degradation from oxidation. cmu.eduresearchgate.net These compounds function by scavenging free radicals that initiate the degradation process. The sec-butyl group in this compound provides steric hindrance around the phenolic hydroxyl group, which is characteristic of phenolic antioxidants. This steric hindrance enhances the stability of the resulting phenoxy radical, making it an effective radical trap.

While specific studies on this compound are limited, the performance of structurally similar compounds like 4,4'-bis(2,6-di-tert-butylphenol) has been shown to be highly effective in stabilizing materials such as isoprene (B109036) rubber and polypropylene. researchgate.net Tert-butyl phenol antioxidants (TBP-AOs) are a class of synthetic phenolic antioxidants used in a wide array of consumer goods, including plastics and personal care products, to protect materials from oxidative degradation. mdpi.com The mechanism involves the transfer of the hydrogen atom from the phenolic hydroxyl group to a peroxyl radical, which terminates the radical chain reaction of oxidation. cmu.edu

Investigation in Free Radical Chemistry and Oxidation Studies in Non-Biological Systems

The antioxidant capability of hindered phenols like this compound makes them subjects of investigation in free radical chemistry. These studies often focus on the kinetics and mechanisms of hydrogen atom transfer from the phenol to various radicals. cmu.edu The efficiency of a phenolic antioxidant is related to the bond dissociation enthalpy of the O-H bond and the stability of the resulting phenoxyl radical.

Research on related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has demonstrated significant antioxidant activity. thaiscience.inforesearchgate.netresearchgate.net These compounds are known to be potent scavengers of free radicals. researchgate.net Studies involving electron spin resonance (ESR) spectroscopy have been used to detect the unstable phenoxy free radicals generated during the oxidation of phenols like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT), providing insight into their reaction mechanisms. nih.gov Such investigations in non-biological systems are crucial for understanding how these antioxidants function in industrial applications, for instance, in preventing the oxidation of fuels, lubricants, and polymers. cmu.edu The presence of the bromine atom in this compound can influence its electronic properties and, consequently, its reactivity towards free radicals.

Ecological Significance: Chemical Defense Mechanisms and Marine Secondary Metabolites

Bromophenols are a well-known class of marine natural products, particularly abundant in red algae (Rhodophyta). mdpi.com These compounds are considered secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a role in ecological interactions, such as defense against predators, herbivores, and pathogens. mdpi.comepa.gov

Various bromophenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, have been isolated from marine organisms. nih.gov These compounds exhibit a range of biological activities, including antimicrobial and antioxidant properties, which contribute to the chemical defense of the producing organism. mdpi.com The biosynthesis of these compounds in algae is catalyzed by bromoperoxidase enzymes. mdpi.com While the specific isolation of this compound from a marine source is not prominently documented, its structural similarity to known marine bromophenols suggests it could potentially be a naturally occurring compound with similar ecological functions. The lipophilicity conferred by the bromine atom and the butyl group can be an important factor in the ecological role of such molecules. mdpi.com

Table 2: Examples of Naturally Occurring Bromophenols in Marine Organisms

| Compound | Organism Source (Example) | Potential Ecological Role |

|---|---|---|

| 2,4-Dibromophenol | Saccoglossus kowalevskii (Acorn worm) | Chemical defense, Allelopathy |

| 2,4,6-Tribromophenol | Rhodomela sp. (Red algae) | Antifouling, Antimicrobial |

| Lanostatine | Polysiphonia lanosa (Red algae) | Enzyme inhibition |

Development as Analytical Standards and Research Probes

In analytical chemistry, well-characterized chemical compounds are essential as standards for the identification and quantification of substances in various samples. This compound is available from commercial suppliers, indicating its use in research and as a potential analytical standard. sigmaaldrich.com For instance, it could be used as a reference compound in gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) methods developed to detect and measure brominated phenols in environmental samples or industrial products. sielc.com

The use of such compounds as research probes involves employing them to investigate specific chemical or biological processes. Given its structure, this compound could be used as a probe to study the structure-activity relationships of phenolic antioxidants or to investigate the mechanisms of bromoperoxidase enzymes. Its availability as a pure substance allows researchers to conduct controlled experiments to understand its chemical properties and potential applications.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 2-bromo-4-(sec-butyl)phenol involves the direct bromination of 4-sec-butylphenol (B1210997) using elemental bromine in a suitable solvent like chloroform (B151607). While effective, this method utilizes hazardous reagents and solvents, prompting the exploration of greener and more sustainable alternatives.

Future research is anticipated to focus on catalytic and environmentally benign bromination methods. One promising direction is the use of visible-light photoredox catalysis. nih.gov This approach can generate bromine in situ from less hazardous bromide salts, minimizing the handling of elemental bromine and often proceeding under mild reaction conditions. nih.gov The development of a photocatalytic method for the specific synthesis of this compound would represent a significant advancement in sustainable chemistry.

Another avenue lies in the exploration of tandem reaction sequences. For instance, a one-pot ipso-hydroxylation of a corresponding arylboronic acid followed by in-situ bromination has been demonstrated for other substituted phenols and could be adapted for the synthesis of this compound. rsc.org This approach offers high efficiency and reduces the need for purification of intermediates. rsc.org

| Pathway | Reagents/Catalysts | Potential Advantages |

| Traditional Bromination | 4-sec-butylphenol, Bromine, Chloroform | Established method |

| Photoredox Catalysis | 4-sec-butylphenol, Bromide salt, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible light | Milder conditions, avoids elemental bromine, potentially higher selectivity |

| Tandem Hydroxylation/Bromination | 4-sec-butylboronic acid, Hydrogen peroxide, Hydrogen bromide | One-pot synthesis, high efficiency, reduced waste |

Advanced Derivatization for Tailored Chemical Properties

The functional groups of this compound, namely the hydroxyl group and the carbon-bromine bond, are ripe for chemical modification to create a library of derivatives with tailored properties. Research in this area is expected to move beyond simple modifications to the synthesis of complex molecules with specific functions.

Derivatization of the phenolic hydroxyl group can yield a variety of ethers and esters. These modifications can significantly alter the compound's solubility, electronic properties, and biological activity. For instance, the synthesis of novel flavone (B191248) ethers from phenolic precursors has been explored for their potential biological activities. nih.gov Applying similar synthetic strategies to this compound could lead to new compounds with interesting pharmacological profiles.

The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the 2-position, dramatically increasing the structural diversity of the accessible derivatives. The synthesis of novel bromophenol derivatives with diaryl methane (B114726) structures has been shown to yield compounds with potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.comnih.gov

| Derivatization Site | Reaction Type | Potential New Properties |

| Hydroxyl Group | Etherification, Esterification | Modified solubility, altered electronic properties, potential for biological activity |

| Bromine Atom | Suzuki-Miyaura Coupling | Introduction of aryl groups, creation of biaryl structures |

| Bromine Atom | Heck Coupling | Introduction of vinyl groups, synthesis of stilbene-like structures |

| Bromine Atom | Sonogashira Coupling | Introduction of alkynyl groups for further functionalization |

Integration of High-Throughput Characterization and Screening Methodologies

To efficiently explore the chemical space made accessible through advanced derivatization, the integration of high-throughput characterization and screening (HTS) methodologies is crucial. These techniques allow for the rapid analysis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties.

The development of automated synthesis platforms can be coupled with HTS to create and screen libraries of this compound derivatives. Such platforms can perform parallel synthesis in microplate format, followed by automated purification and analysis.

For characterization, techniques like high-throughput nuclear magnetic resonance (NMR) and mass spectrometry (MS) are invaluable. Surface-enhanced laser desorption/ionization time-of-flight mass spectrometry (SELDI-TOF-MS) has been successfully employed for the high-throughput screening of bisphenols, a class of compounds related to the subject of this article. nih.gov Similar methodologies could be developed for the rapid analysis of derivatives of this compound.

Once synthesized and characterized, these libraries can be subjected to high-throughput screening for various properties, such as catalytic activity, material properties, or biological activity. The creation of focused screening libraries of marine natural products has demonstrated the power of this approach in drug discovery. nih.govvliz.be

Computational Design and Prediction of Novel Analogues with Desired Reactivity

Computational chemistry offers powerful tools for the rational design of novel analogues of this compound with specific, predictable reactivity. By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can correlate the structural features of molecules with their chemical behavior.

QSAR models have been extensively used to predict the antioxidant activity of phenolic compounds. nih.govresearchgate.net These models use calculated molecular descriptors, such as the heat of formation and orbital energies, to estimate the antioxidant potential of new compounds before they are synthesized. nih.gov Similar models could be developed to predict the reactivity of this compound derivatives in various chemical transformations.

Furthermore, predictive models for chemical reactivity are becoming increasingly sophisticated. By combining high-throughput experimentation with machine learning, it is possible to develop models that can accurately predict reaction rates and outcomes. uvic.canih.gov Applying these approaches to a library of this compound derivatives could guide the synthesis of analogues with tailored reactivity for specific applications, such as in catalysis or materials science. In silico studies can also be used to predict the pharmacokinetic properties and potential biological targets of novel derivatives, aiding in the design of new therapeutic agents. researchgate.net

Environmental Fate and Transport Studies within Academic Chemical Research

While the industrial-scale production and use of this compound are not widespread, understanding its potential environmental fate and transport is a responsible aspect of academic chemical research. Studies in this area would focus on the fundamental chemical and physical processes that govern its behavior in the environment.

Key research questions would include its persistence, mobility, and potential for bioaccumulation. The octanol-water partition coefficient (log Kₒw) is a crucial parameter in this regard, and for this compound, this value can be computationally estimated to be around 4.2, suggesting a tendency to partition into organic matter and potentially bioaccumulate. nih.gov

Experimental studies could investigate its degradation pathways, including biodegradation by microorganisms, photodegradation by sunlight, and chemical degradation through hydrolysis or oxidation. The sorption of the compound to soil and sediment would also be a critical area of investigation, as this will influence its mobility in the environment. While specific data for this compound is lacking, research on other alkylphenols and brominated phenols can provide a framework for these investigations.

| Research Area | Key Parameters/Processes | Relevance |

| Persistence | Biodegradation rate, Photodegradation rate, Hydrolysis rate | Determines the lifetime of the compound in the environment |

| Mobility | Soil sorption coefficient (Kₒc), Water solubility | Influences the potential for transport into groundwater |

| Bioaccumulation | Octanol-water partition coefficient (Kₒw), Bioconcentration factor (BCF) | Indicates the potential for the compound to accumulate in organisms |

By pursuing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, contributing to advancements in synthetic chemistry, materials science, and our understanding of the environmental behavior of specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-(sec-butyl)phenol, and how does the sec-butyl substituent influence reaction conditions?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or alkylation. For alkylation, sec-butyl groups can be introduced via Friedel-Crafts alkylation using sec-butyl halides or alcohols under acidic catalysis. The bromine atom at the 2-position directs incoming electrophiles to the para position, but steric hindrance from the sec-butyl group may necessitate optimized reaction temperatures (80–120°C) and prolonged reaction times. Purification often requires column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the sec-butyl group (e.g., triplet for CH adjacent to branching) and bromine’s deshielding effect on aromatic protons.

- IR : A broad O–H stretch (~3200 cm) and C–Br stretch (~600 cm) are key identifiers.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (1:1 ratio for Br and Br) and confirms molecular ion peaks.

- X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm substituent positions .

Q. How can researchers address solubility challenges during bioactivity assays involving this compound?

- Methodological Answer : Due to its hydrophobic sec-butyl group, the compound may require dissolution in DMSO or ethanol (1–5% v/v in aqueous buffers). Sonication or heating (40–60°C) enhances solubility. Dynamic light scattering (DLS) can monitor aggregation in solution. For cell-based assays, ensure solvent concentrations remain below cytotoxic thresholds (<0.1% DMSO) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, revealing bromine’s electron-withdrawing effects and sec-butyl’s steric impact on transition states. Molecular docking studies predict binding affinities in enzyme-inhibition assays. Software like Gaussian or ORCA paired with visualization tools (VMD, PyMOL) are recommended .

Q. How can conflicting crystallographic data on brominated phenols be resolved?

- Methodological Answer : Contradictions in bond angles or torsion angles may arise from crystal packing effects. Use SHELXL’s TWIN and BASF commands to refine twinned crystals. Compare experimental data (XRD) with computational models (Mercury CSD) to validate structural anomalies. For non-crystalline samples, pair NMR with NOESY/ROESY to infer spatial arrangements .

Q. What are the key considerations for designing regioselective derivatization of this compound?

- Methodological Answer : Bromine’s meta-directing effect and sec-butyl’s steric bulk limit substitution to the 5- and 6-positions. Use directing groups (e.g., –NO) or transition-metal catalysis (Pd, Cu) for cross-coupling (Suzuki, Ullmann). Monitor reaction progress via TLC with UV-active indicators or GC-MS for volatile byproducts .

Q. How does the sec-butyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) identify degradation pathways. HPLC-UV (C18 column, acetonitrile/water gradient) tracks decomposition products. The sec-butyl group may undergo oxidation to ketones under acidic conditions, while bromine substitution enhances stability against nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.